molecular formula C22H30N6O3 B2509220 7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-31-6

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2509220
CAS No.: 851941-31-6
M. Wt: 426.521
InChI Key: VQLDEPBPMGLFJK-UHFFFAOYSA-N
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Description

The compound "7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione" is a synthetic organic molecule with potential applications across various scientific fields. It incorporates a purine core, a crucial structure in biochemistry, known for its role in nucleotides.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound generally involves multiple steps, starting from readily available precursors. The key stages include alkylation, amination, and condensation reactions. Optimal conditions typically require precise temperature control, specific catalysts, and a carefully measured sequence of reagent additions to ensure high yield and purity.

Industrial production methods: Industrial production involves scaling up these reactions in large reactors, often using continuous flow processes to enhance efficiency. Monitoring and automation play crucial roles in maintaining reaction conditions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound primarily undergoes substitution and addition reactions. It is less prone to oxidation or reduction under standard laboratory conditions, although specialized reagents can induce these processes.

Common reagents and conditions used in these reactions: Common reagents include halogenated solvents for substitution reactions, base catalysts for deprotonation, and specific organic acids or bases for addition reactions. Controlled temperatures and inert atmospheres (e.g., nitrogen or argon) are essential for most of these reactions to prevent unwanted side reactions.

Major products formed from these reactions: Reaction with halogenated reagents typically produces halogenated purine derivatives. Addition reactions with amines or alcohols form various substituted purine compounds, potentially altering the compound's functional properties.

Scientific Research Applications

This compound is utilized in several research fields:

Chemistry: Its unique structure is studied to understand the reactivity of purine derivatives and to develop novel synthetic methodologies.

Biology: Research explores its interaction with biological macromolecules, particularly in nucleic acid studies.

Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other fine chemicals.

Mechanism of Action

Mechanism and effects: The compound's mechanism of action involves binding to specific molecular targets, potentially interfering with biochemical pathways. Its structure suggests it could inhibit certain enzymes or interact with nucleotide-binding sites.

Molecular targets and pathways: Possible targets include purine-binding enzymes and proteins involved in DNA and RNA synthesis. The compound might disrupt normal cellular functions, making it a candidate for antimicrobial or anticancer research.

Comparison with Similar Compounds

Comparison and uniqueness: Compared to other purine derivatives, this compound's unique substituents (e.g., the ethoxyethyl group and the phenylpiperazine moiety) offer distinct reactivity and biological activity.

List of similar compounds

  • 1,3-dimethylxanthine (Caffeine)

  • 7-methylguanine

  • 1,3-dimethyluric acid

Each of these compounds shares the purine core but differs in functional groups, leading to varied applications and properties.

Properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-4-31-15-14-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLDEPBPMGLFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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